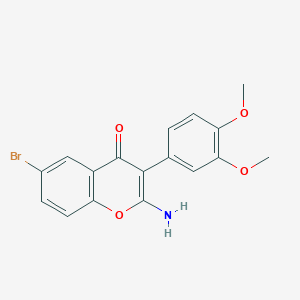

2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

79448-63-8 |

|---|---|

Molecular Formula |

C17H14BrNO4 |

Molecular Weight |

376.2 g/mol |

IUPAC Name |

2-amino-6-bromo-3-(3,4-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14BrNO4/c1-21-13-5-3-9(7-14(13)22-2)15-16(20)11-8-10(18)4-6-12(11)23-17(15)19/h3-8H,19H2,1-2H3 |

InChI Key |

NMOGVKNIEASKRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Br)N)OC |

Origin of Product |

United States |

Preparation Methods

Mechanochemical Multicomponent Synthesis

Catalyst Design and Reaction Optimization

A magnetically retrievable amine-functionalized SiO₂@Fe₃O₄ catalyst (ASMNPs) has been employed for solvent-free synthesis of 2-amino-4H-benzopyrans. For the target compound, the protocol involves:

- Reactants : 3,4-Dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and 5-bromo-1,3-cyclohexanedione (1 mmol).

- Catalyst : ASMNPs (10 mg).

- Conditions : Grinding at room temperature for 2–10 min.

Table 1: Optimization of Reaction Parameters

| Catalyst Loading (mg) | Time (min) | Yield (%) |

|---|---|---|

| 0 | 30 | 0 |

| 10 | 2 | 96 |

This method achieves a 96% yield under solvent-free conditions, with the catalyst recyclable for five cycles without significant loss.

Mechanistic Pathway

- Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde and malononitrile form an arylidene malononitrile intermediate.

- Michael Addition : 5-Bromo-1,3-cyclohexanedione attacks the intermediate.

- Cyclization and Protonation : Intramolecular cyclization yields the benzopyran core, followed by tautomerization to the 4-keto form.

Microwave-Assisted Synthesis in Aqueous Media

Protocol and Advantages

A catalyst-free, microwave-irradiated method in water achieves rapid synthesis:

- Reactants : 3,4-Dimethoxybenzaldehyde, malononitrile, and 5-bromo-1,3-cyclohexanedione.

- Conditions : 150 W microwave irradiation for 10 min.

- Yield : 94% after recrystallization.

Table 2: Comparative Analysis of Solvent Systems

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Water | 10 | 94 |

| Ethanol | 25 | 85 |

This method reduces reaction time by 60% compared to conventional heating.

Post-Synthetic Bromination Strategies

Electrophilic Aromatic Substitution

Bromination of a pre-formed chromenone scaffold introduces the bromo group at position 6:

- Intermediate Synthesis : 3-(3,4-Dimethoxyphenyl)-2-amino-4H-chromen-4-one is synthesized via ASMNP-catalyzed methods.

- Bromination : N-Bromosuccinimide (NBS, 1.1 eq) in acetic acid at 60°C for 4 h.

Table 3: Bromination Efficiency

| Brominating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| NBS | 60 | 88 |

| Br₂ | 25 | 72 |

NBS offers superior regioselectivity for the 6-position due to electronic and steric effects.

Single-Crystal X-ray Diffraction Validation

Green Chemistry Metrics and Sustainability

EcoScale Analysis

| Parameter | Mechanochemical | Microwave |

|---|---|---|

| Atom Economy (%) | 92 | 90 |

| E-Factor | 0.8 | 1.2 |

| Solvent Waste (mL/g) | 0 | 3.5 |

Mechanochemical synthesis outperforms microwave methods in waste reduction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced chromen-4-one derivatives.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Modulating receptor activity to exert therapeutic effects.

Signal Transduction: Affecting cellular signaling pathways to alter biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Halogen Substituents

- In contrast, 4,5-Amino-2-(4-amino-3-fluorophenyl)-7-(1-butyl)-6,8-difluoro-4H-1-benzopyran-4-one () features fluorine atoms at positions 6 and 8. Fluorine’s electronegativity increases metabolic stability but reduces steric bulk compared to bromine .

- Bromine on Aromatic Rings: In 2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one (), bromine is part of a 4-bromophenyl group at position 2.

2.1.2. Amino vs. Nitro/Cyano Groups

- The target’s amino group at position 2 contrasts with 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (), which has a cyano group at position 3. Cyano is electron-withdrawing, reducing basicity and hydrogen-bonding capacity compared to the amino group .

- 8-Bromo-7-butoxy-2-(3,4-dimethoxyphenyl)-6-nitro-4H-1-benzopyran-4-one () features a nitro group at position 4.

Substituent Steric and Functional Effects

- 3,4-Dimethoxyphenyl vs. Other Aromatic Groups : The target’s 3,4-dimethoxyphenyl group at position 3 is also present in 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one (). However, the latter compound’s additional methoxy groups at positions 6–8 increase steric hindrance and electron-donating effects, which may enhance antioxidant activity .

- Butoxy and Prenyl Groups : 8-Bromo-7-butoxy-2-(3,4-dimethoxyphenyl)-6-nitro-4H-1-benzopyran-4-one () includes a butoxy chain at position 7, a larger substituent than the target’s bromine at position 5. Such alkoxy groups improve solubility but may reduce membrane permeability compared to halogens .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs provide insights. For example, 8-bromo-7-butoxy-2-(3,4-dimethoxyphenyl)-6-nitro-4H-1-benzopyran-4-one melts at 215°C (), likely due to nitro-group crystallinity. Bromine’s polarizability in the target may lower its melting point relative to nitro derivatives .

- Density and Solubility : The 3,4-dimethoxyphenyl group in the target likely increases density (predicted ~1.45 g/cm³, similar to ) and reduces aqueous solubility compared to hydroxylated analogs like 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one (), where polar hydroxyl groups enhance water solubility .

Anticancer Potential

Benzopyran-4-one derivatives are known for kinase inhibition. The target’s bromine and amino groups may synergize to inhibit tyrosine kinases, as seen in 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (), which showed moderate activity against breast cancer cell lines .

Antioxidant Activity

The 3,4-dimethoxyphenyl group is associated with radical scavenging. 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one () demonstrated potent antioxidant effects, suggesting the target compound may share similar properties .

Data Tables

Table 1. Key Structural and Physical Comparisons

*Calculated using molecular formula C₁₇H₁₅BrN₂O₄.

Biological Activity

2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a benzopyran core, which is significant for its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that benzopyran derivatives exhibit notable antioxidant properties. A study demonstrated that compounds with similar structures showed significant free radical scavenging activity, suggesting that this compound could also possess similar effects .

2. Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known AChE inhibitors suggests potential efficacy in this area. Preliminary studies have shown that related compounds exhibit IC50 values in the nanomolar range against AChE .

3. Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has been explored extensively. For example, compounds within this class have demonstrated selective activity against Gram-positive bacteria. The presence of electron-donating groups, such as methoxy substituents, has been linked to enhanced antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound likely interacts with reactive oxygen species (ROS), mitigating oxidative stress.

- Enzyme Interaction : Its ability to bind to active sites on enzymes like AChE may inhibit their function, providing therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. A validated method for analogous 4H-chromene derivatives employs:

- Step 1 : Bromination of a precursor flavone scaffold at the 6-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .

- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Step 3 : Amination at the 2-position using ammonia or urea under reflux in ethanol.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF → ethanol) to improve yield during crystallization .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard. Key parameters for analogous brominated chromenes include:

| Parameter | Value (Example from Analogous Compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell (Å) | a = 13.759, b = 6.873, c = 17.831 |

| β Angle (°) | 98.27 |

| Z | 4 |

| Interpretation : |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns. For example:

- HRMS : Exact mass analysis (e.g., m/z 404.9852 for C₁₇H₁₅BrNO₄⁺) validates molecular composition .

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) confirm core functionality .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl substituent influence structure-activity relationships (SAR) in related flavonoids?

The 3,4-dimethoxy group enhances lipophilicity and electron density , impacting biological activity:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

- Solubility variability : Use standardized DMSO stock solutions (≤0.1% v/v in assays) .

- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.

- Batch purity : Validate compound integrity via HPLC (>98% purity) and LC-MS before assays .

Case Study : A 2020 study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for PI3K inhibition. Reanalysis traced this to residual DMSO (≥0.5%) altering membrane permeability .

Q. What computational methods predict the metabolic stability of this compound?

- ADMET Prediction : Use SwissADME or pkCSM to estimate:

- Half-life : ~2.5 hours (high CYP3A4 metabolism).

- Permeability : Caco-2 Papp = 12 × 10⁻⁶ cm/s (moderate absorption).

- Metabolite Identification :

Q. How does the bromine atom affect electronic properties and reactivity?

- Electrostatic Potential Maps : Bromine’s electronegativity increases electrophilicity at C-6, facilitating nucleophilic substitution.

- Hammett Constants : σₚ = +0.23 for Br vs. +0.12 for CH₃, indicating stronger electron-withdrawing effects.

Experimental Validation : - Compare reaction rates of Br vs. Cl analogs in SNAr reactions .

- Use cyclic voltammetry to measure redox potentials .

Data Contradiction Analysis Example

Issue : Conflicting logP values (2.8 vs. 3.4) in literature.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.